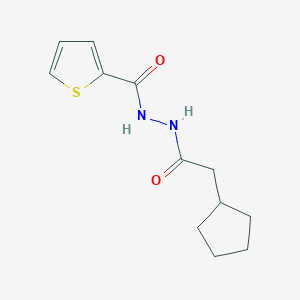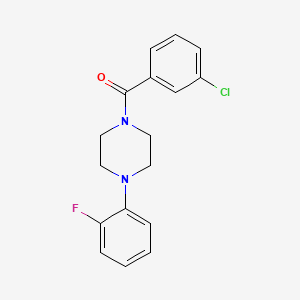![molecular formula C15H16N2O3S B5846675 N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
N-[4-(anilinosulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(anilinosulfonyl)phenyl]propanamide, also known as APS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APS is a sulfonamide-based compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of N-[4-(anilinosulfonyl)phenyl]propanamide involves the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various physiological processes, including the regulation of pH and the breakdown of extracellular matrix proteins. By inhibiting these enzymes, N-[4-(anilinosulfonyl)phenyl]propanamide can modulate various biological pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[4-(anilinosulfonyl)phenyl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(anilinosulfonyl)phenyl]propanamide can inhibit the proliferation of cancer cells and reduce inflammation. N-[4-(anilinosulfonyl)phenyl]propanamide has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(anilinosulfonyl)phenyl]propanamide is its versatility as a building block in the synthesis of various pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, N-[4-(anilinosulfonyl)phenyl]propanamide is known to be unstable in acidic conditions, which limits its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of N-[4-(anilinosulfonyl)phenyl]propanamide in scientific research. One area of interest is the development of novel anti-cancer agents that target specific enzymes inhibited by N-[4-(anilinosulfonyl)phenyl]propanamide. Another potential application is the use of N-[4-(anilinosulfonyl)phenyl]propanamide in the synthesis of materials with unique properties, such as optoelectronic devices. Additionally, N-[4-(anilinosulfonyl)phenyl]propanamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[4-(anilinosulfonyl)phenyl]propanamide is a versatile compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. N-[4-(anilinosulfonyl)phenyl]propanamide has been extensively studied for its potential use as a building block in the synthesis of novel pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide exhibits a wide range of biochemical and physiological effects and has several advantages and limitations for laboratory experiments. There are several potential future directions for the use of N-[4-(anilinosulfonyl)phenyl]propanamide in scientific research, including the development of novel anti-cancer agents and materials with unique properties.
Métodos De Síntesis
The synthesis of N-[4-(anilinosulfonyl)phenyl]propanamide involves the reaction of aniline, p-toluenesulfonyl chloride, and propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity product.
Aplicaciones Científicas De Investigación
N-[4-(anilinosulfonyl)phenyl]propanamide has been extensively studied for its potential use as a building block in the synthesis of novel pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide is a versatile compound that can be used to synthesize a wide range of drugs, including anti-inflammatory, anti-cancer, and anti-viral agents.
Propiedades
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-15(18)16-12-8-10-14(11-9-12)21(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNPUWZUIRQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)

![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)
![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)

![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)

![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)